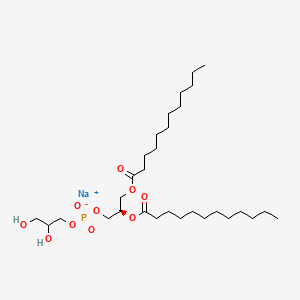

DLPG

描述

属性

IUPAC Name |

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSYGHBBDDURM-AMRYRHMLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677100 | |

| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322647-27-8 | |

| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DLPG phospholipid synthesis and purity

An In-depth Technical Guide to the Synthesis and Purity of DLPG Phospholipid

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) is a synthetic glycerophospholipid that holds significant importance in the fields of biochemistry, drug delivery, and membrane biophysics. As a member of the phosphatidylglycerol (PG) family, this compound consists of a glycerol (B35011) backbone, two lauric acid (C12:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup attached at the sn-3 position. The defined structure and amphipathic nature of this compound make it a crucial component in the formulation of liposomes and other lipid-based nanoparticles used as drug delivery vehicles. The purity and quality of this compound are paramount for the stability, efficacy, and safety of these formulations, necessitating robust methods for its synthesis, purification, and analysis.

This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, detailed protocols for its purification, and analytical techniques for rigorous purity assessment, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Phospholipid

The synthesis of this compound can be broadly categorized into two main approaches: total chemical synthesis and enzyme-catalyzed synthesis.

Chemical Synthesis

Total chemical synthesis offers precise control over the stereochemistry and acyl chain composition of the target phospholipid.[1] A common strategy involves a convergent approach using protected building blocks of diacylglycerol and the phosphoglycerol headgroup.[1][] The H-phosphonate and phosphoramidite (B1245037) methodologies are frequently employed for forming the phosphodiester bond.[3]

A general synthetic route begins with a stereospecific glycerol precursor, such as (R)-solketal, which is protected to allow for the sequential introduction of the two lauroyl acyl chains.[1] Following acylation, the protecting groups are removed, and the resulting 1,2-dilauroyl-sn-glycerol (B159022) is coupled with a protected glycerol phosphate (B84403) derivative. The final step involves the global deprotection of the phosphate and headgroup moieties to yield the final this compound product.

Enzymatic Synthesis

Enzymatic synthesis provides a greener and often more direct route to phospholipids (B1166683), operating under mild reaction conditions.[4][5] The most common enzymatic method for producing phosphatidylglycerols is through the transphosphatidylation reaction catalyzed by Phospholipase D (PLD).[6][7]

In this process, a readily available phosphatidylcholine (PC) with the desired acyl chains, such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), is used as the substrate. In the presence of a high concentration of glycerol, PLD cleaves the choline (B1196258) headgroup from DLPC and catalyzes the transfer of the phosphatidic acid moiety to glycerol, forming this compound.[6] This reaction is highly efficient and is a preferred method for large-scale production.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from DLPC using Phospholipase D.

-

Reaction Setup : Prepare a single-phase reaction system by dissolving DLPC and a soluble calcium salt (e.g., CaCl₂) in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 5.6).[6]

-

Co-solvent Addition : Add a water-miscible co-solvent, such as 1,2-dimethoxyethane (B42094) (5-25% v/v), to ensure all reactants remain in a single phase.[6]

-

Substrate Addition : Add a large molar excess of glycerol to the reaction mixture. This drives the equilibrium towards the transphosphatidylation product (this compound) rather than hydrolysis to phosphatidic acid.[6]

-

Enzyme Addition : Initiate the reaction by adding Phospholipase D (from a source like Streptomyces species or cabbage). The optimal amount of enzyme should be determined empirically to maximize this compound yield before significant hydrolysis occurs.[6]

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for a predetermined time (typically several hours).

-

Reaction Termination : Stop the reaction by adding a chelating agent like EDTA to sequester the Ca²⁺ ions, inactivating the enzyme, or by adding an organic solvent to denature it.

-

Extraction : Proceed with the extraction and purification of the synthesized this compound from the reaction mixture.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for purifying this compound from reaction mixtures containing unreacted starting materials and byproducts.

-

Sample Preparation : After the synthesis reaction, perform a solvent extraction (e.g., using a chloroform (B151607)/methanol (B129727)/water system) to isolate the total lipid fraction. Dry the organic phase under reduced pressure.[8]

-

Column Packing : Pack a glass column with silica (B1680970) gel 60 slurry in a non-polar solvent like chloroform or hexane.

-

Sample Loading : Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the top of the silica gel bed.

-

Elution : Elute the column with a gradient of increasing polarity.

-

Start with 100% chloroform to elute neutral lipids.

-

Gradually increase the methanol concentration in the chloroform (e.g., from 2% to 20% methanol in chloroform) to elute phospholipids based on their headgroup polarity.

-

This compound, being an anionic phospholipid, will elute after neutral and zwitterionic lipids like PC but before more polar lipids.

-

-

Fraction Collection : Collect fractions and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

-

Pooling and Drying : Pool the fractions containing pure this compound (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Purity Assessment

Ensuring the purity of this compound is critical. Commercially available high-purity this compound typically exceeds 99% purity.[9] Several analytical techniques are employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of phospholipid purity and for monitoring the progress of purification.[10][11]

Experimental Protocol for TLC Analysis:

-

Plate Preparation : For improved separation of acidic phospholipids, pre-treat silica gel TLC plates by dipping them in a 1.8% (w/v) solution of boric acid in ethanol (B145695) for 2 minutes. Dry the plates in an oven.[10][12]

-

Sample Application : Spot a small amount of the dissolved this compound sample onto the baseline of the TLC plate.

-

Development : Place the plate in a TLC chamber saturated with an appropriate mobile phase. A common solvent system for separating phospholipids is Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v).[13][14]

-

Visualization : After development, dry the plate and visualize the spots using one of the following methods:

-

Iodine Vapor : Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.[14]

-

Phosphorus-Specific Stain : Spray the plate with a molybdenum blue reagent. Phosphate-containing lipids like this compound will appear as blue spots.[14]

-

Charring : Spray with a sulfuric acid solution and heat. All organic compounds will appear as dark spots.

-

-

Interpretation : Purity is assessed by the presence of a single spot at the expected retention factor (Rf) for this compound. The presence of other spots indicates impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis of phospholipids.[15][16] Normal-phase chromatography is typically used to separate lipid classes. Detection is often performed with an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as phospholipids lack a strong UV chromophore.

Experimental Protocol for HPLC Analysis:

-

Column : Use a silica or cyanopropyl stationary phase column.[15][17]

-

Mobile Phase : Employ a gradient elution system. A typical gradient might run from a non-polar solvent mixture (e.g., Hexane/Isopropanol) to a more polar mixture (e.g., Hexane/Isopropanol/Water).[17]

-

Sample Preparation : Dissolve a precise amount of the this compound sample in the initial mobile phase or a suitable solvent like hexane/isopropanol.

-

Injection and Elution : Inject the sample and run the gradient program.

-

Detection : Detect the eluting peaks using an ELSD, CAD, or a UV detector at a low wavelength (~205 nm).[16][18]

-

Quantification : The purity of this compound is determined by calculating the relative peak area of the main component against the total area of all peaks using the area normalization method.[19]

Data Presentation

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Method | Reference |

| Purity | >99% | TLC / HPLC | [9] |

| Identity | Conforms to structure | Mass Spectrometry | |

| Fatty Acid Composition | ≥99% Lauric Acid | Gas Chromatography (GC) | N/A |

| Appearance | White Powder | Visual | [20] |

Table 2: Comparison of Purity Analysis Techniques

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Adsorption chromatography on a planar surface. | Adsorption or partition chromatography in a packed column. |

| Quantification | Semi-quantitative at best. | Highly quantitative and reproducible. |

| Resolution | Moderate. | High. |

| Throughput | High (multiple samples per plate).[10] | Lower (sequential injections). |

| Cost | Low. | High (instrumentation and solvents). |

| Primary Use | Rapid purity checks, reaction monitoring.[11] | Final quality control, purity certification.[21] |

Table 3: Example HPLC Gradient for Phospholipid Analysis

As adapted from general phospholipid separation methods.[17]

| Time (min) | % Solvent A (Hexane/Isopropanol 98:2) | % Solvent B (Isopropanol/Water 85:15) | Flow Rate (mL/min) |

| 0 | 100 | 0 | 1.0 |

| 10 | 80 | 20 | 1.0 |

| 20 | 50 | 50 | 1.0 |

| 25 | 50 | 50 | 1.0 |

| 26 | 100 | 0 | 1.0 |

| 35 | 100 | 0 | 1.0 |

References

- 1. Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO1989001524A1 - Method of preparing phosphatidylglycerol - Google Patents [patents.google.com]

- 7. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4814111A - Process for purification of phospholipids - Google Patents [patents.google.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. remedypublications.com [remedypublications.com]

- 17. agilent.com [agilent.com]

- 18. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN103512978A - Method for analyzing purity of vulcanization accelerator DPG - Google Patents [patents.google.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) for Researchers and Drug Development Professionals

Anionic Phospholipid DLPG: A Key Component in Advanced Drug Delivery Systems and Membrane Research

1,2-dilauroyl-sn-glycero-3-phosphoglycerol, commonly known as this compound, is a synthetic, anionic phospholipid that has garnered significant attention in the scientific community, particularly in the fields of drug delivery, membrane biophysics, and materials science. Its unique amphiphilic nature, characterized by a hydrophilic phosphoglycerol headgroup and two hydrophobic lauroyl (12:0) acyl chains, allows it to self-assemble into various structures in aqueous environments, most notably liposomes and micelles. This property makes it an invaluable tool for the encapsulation and targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and an exploration of its role in biological systems.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in solution and its interaction with other molecules, thereby influencing the characteristics of any formulation in which it is a component.

| Property | Value | References |

| Molecular Formula | C30H58NaO10P | [1] |

| Molecular Weight | 632.74 g/mol | [1] |

| CAS Number | 73548-69-3 | |

| Appearance | White to off-white powder | |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -3 °C | [2] |

| Critical Micelle Concentration (CMC) | 0.13 mM | [2] |

| Solubility | Soluble in Chloroform:Methanol (5:1, v/v) and Chloroform (2 mg/ml) | [3] |

Phase Transition Behavior: The gel-to-liquid crystalline phase transition temperature (Tm) is a critical parameter for phospholipids (B1166683). It represents the temperature at which the lipid acyl chains transition from a more ordered, rigid "gel" state to a more disordered, fluid "liquid-crystalline" state. For this compound, this transition occurs at -3 °C[2]. This low Tm means that at physiological temperatures (around 37 °C), this compound bilayers are in a fluid state, which is often desirable for creating stable and dynamic liposomal drug delivery systems.

Self-Assembly in Aqueous Media: Above its critical micelle concentration (CMC) of 0.13 mM, this compound monomers in an aqueous solution will spontaneously self-assemble into micelles to minimize the unfavorable interactions between their hydrophobic tails and water[2][4]. This property is fundamental to the formation of liposomes and other lipid-based nanoparticles.

Experimental Protocols for the Preparation of this compound-Containing Liposomes

The versatility of this compound allows for its incorporation into liposomes using various well-established techniques. The choice of method often depends on the desired size, lamellarity, and encapsulation efficiency of the final liposomal product.

Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be further processed to form unilamellar vesicles.

Methodology:

-

Lipid Film Formation:

-

Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, the flask can be placed under high vacuum for several hours.

-

-

Hydration:

-

Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the Tm of all lipid components.

-

Agitate the flask by gentle rotation or vortexing to facilitate the formation of MLVs.

-

Sonication Method for Small Unilamellar Vesicles (SUVs)

Sonication is used to break down large MLVs into smaller, unilamellar vesicles.

Methodology:

-

Prepare MLVs using the thin-film hydration method as described above.

-

Submerge the vial containing the MLV suspension in a bath sonicator or use a probe sonicator.

-

Sonicate the suspension until the milky appearance becomes clear, indicating the formation of SUVs. The sonication time will vary depending on the instrument and desired size. It is crucial to control the temperature during sonication to prevent lipid degradation.

Extrusion Method for Large Unilamellar Vesicles (LUVs)

Extrusion is a popular technique for producing liposomes with a defined and uniform size distribution.

Methodology:

-

Prepare MLVs using the thin-film hydration method.

-

Load the MLV suspension into an extruder.

-

Force the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process should be performed at a temperature above the lipid Tm.

-

The resulting suspension will contain LUVs with a diameter close to the pore size of the membrane used.

Role of this compound in Cellular Signaling and Drug Delivery

While the direct involvement of this compound in specific intracellular signaling pathways is not extensively documented, its role as a component of cellular membranes and a tool in drug delivery provides insight into its biological significance.

Membrane Interactions: As a phosphatidylglycerol, this compound is a member of a class of phospholipids that are minor but important components of eukaryotic cell membranes and more abundant in bacterial membranes. The anionic nature of the phosphoglycerol headgroup can influence the surface charge of membranes, which in turn can affect interactions with proteins, peptides, and other charged molecules.

Drug Delivery Systems: The primary application of this compound in a research and pharmaceutical context is in the formulation of drug delivery vehicles. Its anionic charge can be utilized to:

-

Enhance Stability: The electrostatic repulsion between negatively charged liposomes can prevent aggregation and improve the stability of the formulation.

-

Modulate Drug Release: The charge of the liposome can influence the encapsulation and release kinetics of charged drug molecules.

-

Targeted Delivery: Although not a targeting ligand itself, the surface charge of this compound-containing liposomes can influence their biodistribution and interaction with target cells.

Conclusion

1,2-dilauroyl-sn-glycero-3-phosphoglycerol is a versatile and valuable phospholipid for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its low phase transition temperature and ability to form stable anionic vesicles, make it an ideal component for the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a solid foundation for the preparation of this compound-containing liposomes for a wide range of research and therapeutic applications. Further investigation into the specific interactions of this compound with cellular components will undoubtedly continue to expand its utility in the future.

References

DLPG critical micelle concentration

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG)

Introduction

The critical micelle concentration (CMC) is a fundamental physicochemical parameter that defines the concentration at which individual surfactant or lipid molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of the CMC of phospholipids (B1166683) such as 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) is paramount. This is because the CMC dictates the stability and behavior of lipid-based drug delivery systems, including micelles and liposomes, which are pivotal in the formulation of novel therapeutics. This technical guide provides a detailed examination of the CMC of this compound, presenting quantitative data, in-depth experimental methodologies for its determination, and visual workflows to elucidate the processes involved.

Critical Micelle Concentration of Phosphatidylglycerols

The molecular structure of a phospholipid, particularly the length of its hydrophobic acyl chains, is a primary determinant of its CMC. An increase in the length of the acyl chains enhances the hydrophobicity of the molecule, which in turn promotes the formation of micelles at lower concentrations to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment. The table below presents the CMC values for a homologous series of phosphatidylglycerols (PGs), illustrating the inverse relationship between acyl chain length and the CMC.

| Lipid | Acyl Chain Composition | CMC (mM) |

| 8:0 PG | Di-octanoyl (C8) | 1.21 |

| 10:0 PG | Di-decanoyl (C10) | 0.42 |

| 12:0 PG (this compound) | Di-lauroyl (C12) | 0.13 |

| 14:0 PG | Di-myristoyl (C14) | 0.011 |

| These CMC values were determined using a pyrene (B120774) fluorescence technique.[2][3] |

Experimental Protocols for CMC Determination

The CMC of a phospholipid can be determined by monitoring a physical property of the solution that exhibits a distinct change as a function of the lipid concentration. The concentration at which this abrupt change occurs corresponds to the CMC. The following sections provide detailed protocols for two widely used and robust methods for CMC determination.

Fluorescence Spectroscopy using a Pyrene Probe

This sensitive technique leverages the unique photophysical properties of pyrene, a fluorescent probe whose emission spectrum is highly dependent on the polarity of its immediate surroundings. In a polar aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum has a certain value. Upon the formation of micelles, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the pyrene molecules leads to a significant alteration in the I₁/I₃ ratio.[4]

Materials

-

This compound

-

Pyrene (fluorescence-grade)

-

Acetone (B3395972) or Ethanol (spectroscopic grade)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

Fluorometer

Experimental Procedure

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in a suitable organic solvent such as acetone or ethanol.[1]

-

Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in high-purity water to create a stock solution with a concentration significantly above the anticipated CMC.

-

Preparation of Sample Series: Prepare a series of dilutions from the this compound stock solution to cover a broad concentration range that brackets the expected CMC.

-

Incorporation of Pyrene Probe: Transfer a small, fixed volume of the pyrene stock solution into a series of clean vials. The solvent is then completely evaporated under a gentle stream of nitrogen or in a vacuum desiccator, leaving a thin film of pyrene on the vial walls.[1] This step is crucial to prevent any interference from the organic solvent in the subsequent measurements.

-

Sample Equilibration: Add the prepared this compound dilutions to the corresponding vials containing the pyrene film. The vials are then sealed and allowed to equilibrate, typically overnight, with gentle agitation to ensure the complete dissolution of the pyrene into the lipid solutions and the attainment of thermodynamic equilibrium for micelle formation.[1]

-

Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample using a fluorometer. The typical excitation wavelength for pyrene is around 335 nm, with the emission spectrum recorded from approximately 350 nm to 500 nm.[1]

-

Data Analysis: From each emission spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks. Plot the ratio of these intensities (I₁/I₃) as a function of the logarithm of the this compound concentration. The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve.[5]

Pyrene Fluorescence Workflow for CMC Determination

Surface Tensiometry

Surface tensiometry is a classical and direct method for determining the CMC. It relies on the principle that surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes progressively more populated with monomers, leading to a continuous decrease in surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant above the CMC.[6] The Wilhelmy plate and Du Noüy ring methods are two common techniques for measuring surface tension.[7][8][9]

Materials

-

This compound

-

High-purity water

-

Volumetric flasks and pipettes

-

Surface tensiometer (equipped with a Wilhelmy plate or Du Noüy ring)

Experimental Procedure

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in high-purity water at a concentration well above its expected CMC. From this stock, prepare a series of dilutions to obtain a range of concentrations both below and above the anticipated CMC.[6]

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's specifications, typically using high-purity water as a standard.

-

Surface Tension Measurement: Measure the surface tension of each prepared this compound solution. It is critical to ensure that the measuring probe (Wilhelmy plate or Du Noüy ring) is meticulously cleaned and dried between each measurement to prevent cross-contamination.[1]

-

Equilibration: For each measurement, allow sufficient time for the surface tension to reach a stable, equilibrium value before recording the reading. This is particularly important for solutions with concentrations near the CMC.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The resulting plot will typically show two linear regions: one with a negative slope at concentrations below the CMC and a second that is nearly horizontal at concentrations above the CMC. The CMC is determined from the point of intersection of the extrapolations of these two linear portions.[6]

Surface Tensiometry Workflow for CMC Determination

Conclusion

The critical micelle concentration is an indispensable parameter in the characterization of phospholipids for pharmaceutical applications. For this compound, the CMC is established at 0.13 mM, a value that is consistent with the trend observed for other phosphatidylglycerols where the CMC decreases with increasing acyl chain length. The detailed experimental protocols for fluorescence spectroscopy and surface tensiometry provided in this guide offer robust and reliable methodologies for the accurate determination of the CMC of this compound and other amphiphilic molecules. A precise understanding and measurement of the CMC are fundamental for the rational design and successful development of stable and effective lipid-based drug delivery platforms.

References

- 1. benchchem.com [benchchem.com]

- 2. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 3. youtube.com [youtube.com]

- 4. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 5. agilent.com [agilent.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

DLPG phase transition temperature

An In-depth Technical Guide to the Phase Transition Temperature of DLPG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase transition temperature of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound), a crucial parameter in the study of lipid bilayers and their applications in drug delivery and membrane biophysics.

Quantitative Data Summary

The main phase transition temperature (Tm), representing the shift from a gel-like to a liquid-crystalline state, is a key characteristic of lipid bilayers. For this compound, this transition occurs at sub-zero temperatures. Several factors, including the ionic strength of the medium, pH, and the presence of cations, can influence this temperature.[1]

| Parameter | Value | Conditions | Reference |

| Main Phase Transition Temperature (Tm) | -3 °C | Not specified | Avanti Polar Lipids[2][3] |

| Main Phase Transition Temperature (Tm) | Approx. -5 °C | 100 mM ionic strength | Pan et al.[1] |

Experimental Protocol: Determination of this compound Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of lipids and other biomolecules.[4][5][6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.

Materials and Equipment

-

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) powder

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Nitrogen gas stream

-

High-vacuum pump

-

Rotary evaporator

-

Water bath sonicator or bath incubator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Differential Scanning Calorimeter (e.g., VP-DSC high-sensitivity scanning microcalorimeter)

-

DSC data analysis software

Preparation of this compound Vesicles

2.2.1. Lipid Film Formation

-

Dissolve the desired amount of this compound in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under a gentle stream of nitrogen gas. This will create a thin lipid film on the wall of the flask.

-

To ensure complete removal of any residual solvent, place the flask under a high-vacuum pump for at least 2 hours.

2.2.2. Hydration and Vesicle Formation

-

Hydrate the dry lipid film with the desired buffer solution by adding the buffer to the flask. The temperature of the buffer should be well above the phase transition temperature of this compound (e.g., room temperature).

-

Vortex the mixture vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

To create large unilamellar vesicles (LUVs), the MLV suspension can be subjected to multiple freeze-thaw cycles followed by extrusion.

-

For extrusion, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tm.

DSC Measurement

-

Degas both the prepared this compound vesicle suspension and the reference buffer solution before loading them into the calorimeter cells.

-

Carefully load the this compound vesicle suspension (e.g., 1 mM total lipid concentration) into the sample cell and an equal volume of the buffer into the reference cell of the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm of this compound (e.g., -25°C).

-

Perform heating scans at a controlled rate (e.g., 1°C/minute) up to a temperature well above the Tm (e.g., 15°C).

-

Typically, multiple heating and cooling scans are performed to check for the reversibility of the transition. The data from the second heating scan is often used for analysis to ensure thermal history consistency.

Data Analysis

-

The DSC thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is taken as the main phase transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH), and the width of the peak at half-height provides information about the cooperativity of the transition.

Visualizations

Experimental Workflow for DSC Analysis

Caption: Workflow for determining lipid phase transition temperature using DSC.

Phosphatidylglycerol in Signaling Pathways

While phosphatidylinositol and its phosphorylated derivatives are central to many signaling cascades, phosphatidylglycerol (PG) also plays a role as a substrate for certain enzymes involved in generating signaling molecules. For instance, specific phospholipases can act on PG to produce downstream messengers.

Caption: Simplified signaling pathway involving Phosphatidylglycerol.

References

- 1. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. youtube.com [youtube.com]

- 3. d-nb.info [d-nb.info]

- 4. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

The Solubility of 1,2-Dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG), a crucial parameter for its application in pharmaceutical formulations and various research contexts. Understanding the solubility of this compound in organic solvents is paramount for developing effective drug delivery systems, such as liposomes and other lipid-based nanoparticles. This document compiles available quantitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

The solubility of this compound and related phospholipids (B1166683) in various organic solvents is summarized in the table below. It is important to note that while specific data for this compound is limited, information on structurally similar phospholipids such as 1,2-dilauroyl-sn-glycero-3-phosphatidylethanolamine (DLPE) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) can provide valuable insights into its solubility profile.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Chloroform (B151607) | 2 mg/mL[1] | Not Specified |

| This compound | Chloroform:Methanol (B129727) (5:1 v/v) | Soluble[2] | Not Specified |

| DLPE | Chloroform | 3 mg/mL[3] | Not Specified |

| DLPC | Ethanol | ~25 mg/mL[4] | Not Specified |

| 1,2-Dilauroyl-sn-glycerol | Dimethylformamide (DMF) | 20 mg/mL[5] | Not Specified |

| 1,2-Dilauroyl-sn-glycerol | Dimethyl Sulfoxide (DMSO) | 7 mg/mL[5] | Not Specified |

| 1,2-Dilauroyl-sn-glycerol | Ethanol | 30 mg/mL[5] | Not Specified |

Note: The solubility of acidic phospholipids like this compound in chloroform can be enhanced by the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%).[6]

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[7][8][9]

1. Materials and Equipment:

-

1,2-Dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound) powder

-

Organic solvent of interest (e.g., chloroform, ethanol, methanol, dichloromethane, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Centrifuge capable of reaching high speeds

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis at 203-205 nm, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD))[10][11][12]

-

Analytical balance

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The exact amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The optimal time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring that no solid particles are disturbed.

-

For further purification and to remove any remaining particulates, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Precisely dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the prepared sample and standard solutions into the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound in the sample.

-

Calculate the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Back-calculate the original concentration in the undiluted supernatant to determine the solubility of this compound in the tested solvent.

-

3. HPLC Conditions (Example):

-

Column: Silica gel column for normal-phase chromatography.[10]

-

Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid (e.g., 100:10:1.8, v/v/v) can be used for isocratic elution.[10]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 203 nm.[10]

-

Injection Volume: 20 µL

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE CAS#: 59752-57-7 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 9. researchgate.net [researchgate.net]

- 10. remedypublications.com [remedypublications.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Molecular Weight and Structure of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight, structure, and key experimental methodologies related to 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant phospholipid in biomedical research and drug delivery systems.

Core Molecular Properties of this compound

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol, commonly abbreviated as this compound, is a synthetic glycerophospholipid. It is characterized by a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and a phosphoglycerol head group at the sn-3 position. The "rac" (racemic) designation in the glycerol head group indicates a mixture of stereoisomers at that position. This compound is frequently utilized in the formation of liposomes and other artificial membranes for research purposes.[1]

Chemical Structure

The chemical structure of the sodium salt of this compound is depicted below:

Chemical Formula: C30H58NaO10P[2][3]

Synonyms: 1,2-Didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), PG(12:0/12:0)[1][3]

Quantitative Data Summary

The key quantitative data for this compound (sodium salt) are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 632.74 g/mol | [4][5] |

| 632.8 g/mol | [2][6] | |

| 632.739 g/mol | [3][7] | |

| Molecular Formula | C30H58NaO10P | [2][3][7] |

| CAS Number | 73548-69-3 | [1][2][8] |

| Purity | ≥98% | [5] |

Experimental Protocols for Structural and Molecular Weight Determination

The precise determination of the molecular weight and structure of phospholipids (B1166683) like this compound is crucial for their application in research and development. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique for the qualitative and quantitative analysis of complex phospholipids.[9] Electrospray ionization (ESI) is a common method for generating ions of phospholipid molecules for mass spectrometric analysis.[10]

Protocol: Phospholipid Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of phospholipids from a biological sample.

-

Phospholipid Extraction (Bligh and Dyer Method):

-

Homogenize the tissue sample in a phosphate-buffered saline (PBS) solution.

-

Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and 0.1M NaCl to separate the organic (lipid-containing) and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipids in a chloroform/methanol (1:1) solution for analysis.[11]

-

-

Liquid Chromatography Separation:

-

Employ a normal phase HPLC column for the separation of different phospholipid classes.

-

Use a gradient elution with a mobile phase consisting of a mixture of solvents such as chloroform, methanol, and ammonium (B1175870) hydroxide. The gradient is programmed to separate phospholipids based on the polarity of their head groups.[7]

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC system to a triple quadrupole mass spectrometer.

-

Utilize electrospray ionization (ESI) in either positive or negative ion mode. Acidic glycerophospholipids like phosphatidylglycerol (PG) show good responses in the negative ion mode.[10]

-

For the analysis of PG lipids, a neutral loss scan of m/z 189 from [M+NH4]+ ions can be used in positive ionization mode.[12]

-

The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the phospholipid.[10]

-

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule, making it an invaluable tool for structural elucidation of phospholipids.[9] Phosphorus-31 NMR (31P NMR) is particularly useful for analyzing phospholipids due to the presence of a phosphorus atom in their headgroup.[13]

Protocol: Phospholipid Analysis by 31P NMR Spectroscopy

This protocol provides a general framework for obtaining 31P NMR spectra of phospholipid samples.

-

Sample Preparation:

-

Dissolve the purified phospholipid extract in a suitable solvent system, which typically includes a mixture of organic solvents and an aqueous buffer containing a chelating agent like EDTA.

-

Control of the pH and temperature of the sample is critical for obtaining high-resolution spectra.[14]

-

-

NMR Data Acquisition:

-

Acquire 31P NMR spectra on a high-field NMR spectrometer.

-

The chemical shift of the 31P nucleus is sensitive to the structure of the polar head group, allowing for the identification of different phospholipid classes.[14]

-

The chemical shift anisotropy (CSA) in solid-state 31P NMR can provide information on the orientation and dynamics of the phospholipid headgroup within a membrane.[13]

-

-

Data Analysis:

-

The position of the resonance (chemical shift) in the 31P NMR spectrum is characteristic of the specific phospholipid headgroup.

-

Integration of the signal intensities can be used for the quantification of different phospholipid classes in a mixture.[2]

-

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Liposome Preparation with this compound

This compound is commonly used in the preparation of liposomes, which serve as model membranes and drug delivery vehicles. The following diagram illustrates a typical workflow for preparing unilamellar vesicles using the film hydration and extrusion method.

Caption: Workflow for the preparation of this compound-containing liposomes.

Role of this compound in a Model Signaling Pathway

While this compound is not typically a direct signaling molecule, it is a crucial component of model membranes used to study the function of membrane-embedded signaling proteins, such as Receptor Tyrosine Kinases (RTKs). The following diagram illustrates the role of a this compound-containing lipid bilayer in facilitating RTK signaling.

Caption: Model of RTK signaling within a this compound-containing lipid bilayer.

References

- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 2. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 3. labsolu.ca [labsolu.ca]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. researchgate.net [researchgate.net]

- 14. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipalmitoylphosphatidylglycerol (DLPG) in Modulating Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical parameter governing the function of cellular membranes, influencing everything from signal transduction to the activity of membrane-bound proteins. The lipid composition of the bilayer is a primary determinant of this property. This technical guide provides an in-depth examination of the role of dipalmitoylphosphatidylglycerol (B1197311) (DLPG), an anionic phospholipid, in modulating the fluidity and biophysical properties of lipid membranes. Through a comprehensive review of experimental data and methodologies, this document serves as a resource for researchers investigating membrane dynamics and those in the field of drug development targeting membrane-associated processes.

Introduction

Biological membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins. This fluidity is essential for a myriad of cellular processes, including lateral diffusion of proteins and lipids, membrane fusion and fission, and the conformational changes of transmembrane proteins.[1][2] The biophysical properties of the constituent lipids, such as acyl chain length, degree of saturation, and headgroup charge, collectively determine the fluidity of the membrane.[2][3]

Dipalmitoylphosphatidylglycerol (this compound) is a phospholipid composed of a glycerol (B35011) backbone, two palmitic acid chains (16:0), and a phosphoglycerol headgroup. The presence of the negatively charged phosphoglycerol headgroup and the saturated palmitoyl (B13399708) chains imparts unique characteristics to this compound, influencing its packing behavior and interactions within the lipid bilayer. This guide explores the specific contributions of this compound to membrane fluidity, drawing upon data from various biophysical techniques.

Biophysical Properties of this compound and its Impact on Membrane Structure

The physical state of a lipid bilayer is largely dictated by its phase transition temperature (Tm), the temperature at which the membrane transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.

Phase Transition Behavior

This compound, with its two saturated 16-carbon acyl chains, exhibits a relatively high phase transition temperature. This property is a key determinant of its effect on membrane fluidity. In a pure this compound bilayer, the main gel-to-liquid crystalline phase transition occurs at approximately 41°C.

Table 1: Phase Transition Temperatures (Tm) of Various Phospholipids (B1166683)

| Phospholipid | Acyl Chain Composition | Headgroup | Tm (°C) |

| This compound | 12:0 / 12:0 | Phosphatidylglycerol | -3 |

| DMPG | 14:0 / 14:0 | Phosphatidylglycerol | 23 |

| DPPG (this compound) | 16:0 / 16:0 | Phosphatidylglycerol | 41 |

| DSPG | 18:0 / 18:0 | Phosphatidylglycerol | 55 |

| DLPC | 12:0 / 12:0 | Phosphatidylcholine | -2 |

| DMPC | 14:0 / 14:0 | Phosphatidylcholine | 24 |

| DPPC | 16:0 / 16:0 | Phosphatidylcholine | 41 |

| DSPC | 18:0 / 18:0 | Phosphatidylcholine | 55 |

Data sourced from Avanti Polar Lipids.

The saturated acyl chains of this compound allow for tight packing via van der Waals interactions, leading to a more ordered, gel-like state at physiological temperatures (around 37°C). When incorporated into membranes composed of lipids with lower Tm, such as those with unsaturated acyl chains, this compound can induce phase separation, creating domains of higher order and reduced fluidity.[4][5]

Structural Parameters of this compound Bilayers

Studies utilizing small-angle neutron and X-ray scattering have provided detailed structural information on this compound bilayers in the fluid phase. As temperature increases, the area per lipid (A) increases, while the overall bilayer thickness (DB) and hydrocarbon chain thickness (2DC) decrease. This thermal expansion is a hallmark of increasing membrane fluidity.

Table 2: Temperature Dependence of Structural Parameters for this compound Bilayers

| Temperature (°C) | Area per Lipid (A) (Ų) | Overall Bilayer Thickness (DB) (Å) | Hydrocarbon Thickness (2DC) (Å) |

| 20 | ~60 | ~40 | ~29 |

| 30 | ~62 | ~39 | ~28.5 |

| 40 | ~64 | ~38 | ~28 |

| 50 | ~66 | ~37 | ~27.5 |

| 60 | ~68 | ~36 | ~27 |

Values are approximate and derived from graphical data presented in the literature.

This compound's Role in Modulating Membrane Fluidity

Membrane fluidity is not a simple, uniform property but rather a complex interplay of various factors. This compound influences fluidity through its effects on lipid packing, lateral diffusion, and interactions with other membrane components like cholesterol.

Impact on Lipid Packing and Order

Influence on Lateral Diffusion

Lateral diffusion of lipids and proteins within the membrane is a direct measure of fluidity. A higher diffusion coefficient signifies a more fluid membrane. The incorporation of lipids with long, saturated acyl chains like this compound tends to decrease the lateral diffusion coefficient of neighboring lipids and embedded proteins.[8][9] This is due to the increased van der Waals interactions and tighter packing, which hinder free movement. While the presence of anionic lipids like phosphatidylglycerol (PG) does not significantly affect the lateral mobility of some membrane proteins, the primary determinant remains the hydrophobic thickness and packing of the bilayer.[8]

Table 3: Representative Lateral Diffusion Coefficients (D) of Lipids in Different Bilayer Compositions

| Lipid System | Temperature (°C) | Lateral Diffusion Coefficient (D) (μm²/s) | | :--- | :--- | :--- | :--- | | DOPC (unsaturated) | 25 | ~10 | | DMPC (saturated) | 30 (above Tm) | ~7 | | DMPC with 40 mol% Cholesterol | 30 | ~3 | | SM/Cholesterol (liquid-ordered phase) | 35 | ~2 |

These values are illustrative and compiled from multiple sources to show general trends.[10][11][12] The diffusion coefficient in a this compound-containing membrane below its Tm would be significantly lower.

Interaction with Cholesterol

Cholesterol is a key regulator of membrane fluidity in eukaryotic cells.[13][14][15] It inserts into the lipid bilayer with its hydroxyl group near the polar headgroups and its rigid steroid ring system interacting with the acyl chains. The effect of cholesterol is complex; it tends to decrease fluidity in liquid-disordered membranes and increase fluidity in gel-phase membranes by disrupting tight packing.[13][16] In membranes containing this compound, cholesterol can interact with the saturated acyl chains, leading to the formation of a liquid-ordered (lo) phase. This phase is characterized by high acyl chain order (similar to the gel phase) but with lateral diffusion rates that are higher than in the gel phase.[10][12] The presence of this compound can therefore, in conjunction with cholesterol, lead to the formation of domains with distinct fluidity characteristics.

Experimental Protocols for Studying this compound and Membrane Fluidity

A variety of biophysical techniques are employed to characterize the role of this compound in membrane fluidity. Detailed protocols for three key methods are outlined below.

Liposome (B1194612) Preparation: Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs) and, subsequently, unilamellar vesicles (LUVs or SUVs) for biophysical studies.[17][18]

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm (in this case, this compound at 41°C). This process forms multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Optional):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to:

-

Extrusion: Pass the MLV suspension repeatedly through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is also performed at a temperature above the Tm.[19]

-

Sonication: Use a probe or bath sonicator to disrupt the MLVs and form small unilamellar vesicles (SUVs).

-

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature and enthalpy of lipid bilayers.[20][21]

Protocol:

-

Sample Preparation:

-

Prepare liposomes (MLVs or LUVs) of the desired lipid composition (e.g., pure this compound, this compound/DOPC mixtures) at a known concentration (e.g., 1-5 mg/mL).

-

-

DSC Measurement:

-

Load the liposome suspension into the sample cell of the DSC instrument.

-

Load an identical volume of the corresponding buffer into the reference cell.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a constant rate (e.g., 1-2°C/min) over a range that encompasses the phase transition.

-

Record the differential power required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The phase transition is observed as an endothermic peak in the DSC thermogram.

-

The peak maximum corresponds to the phase transition temperature (Tm).

-

The area under the peak is proportional to the enthalpy of the transition (ΔH).

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer, providing a measure of the local viscosity or fluidity.[22][23] A common probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol:

-

Probe Incorporation:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to incorporate the probe into the lipid bilayer. The final lipid-to-probe molar ratio should be high (e.g., 200:1 to 500:1) to avoid self-quenching.

-

Incubate the mixture in the dark for at least 30 minutes.

-

-

Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers in the excitation and emission light paths.

-

Excite the sample with vertically polarized light (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., ~430 nm for DPH).

-

Calculate the fluorescence anisotropy (r) using the following equation:

-

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Where G is an instrument-specific correction factor.

-

-

-

Data Interpretation:

-

A higher anisotropy value indicates restricted rotational motion of the probe and thus a less fluid (more ordered) membrane.

-

Measurements can be performed as a function of temperature to observe changes in fluidity across the phase transition.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamics and organization of lipid bilayers containing this compound.[24][25]

Protocol Outline:

-

System Building:

-

Use a membrane builder tool (e.g., CHARMM-GUI Membrane Builder) to construct a hydrated lipid bilayer with the desired composition (e.g., a this compound/cholesterol mixture).[24]

-

Solvate the system with water and add ions to neutralize the system and achieve a desired salt concentration.

-

-

Equilibration:

-

Perform a series of equilibration steps to relax the system. This typically involves initial energy minimization followed by simulations with restraints on the lipid and protein atoms, which are gradually released.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, including:

-

Area per lipid

-

Bilayer thickness

-

Deuterium (B1214612) order parameters

-

Lateral diffusion coefficients

-

Radial distribution functions to study lipid-lipid and lipid-cholesterol interactions.

-

-

Visualizations of Concepts and Workflows

Molecular Structure of this compound

Caption: Molecular components of Dipalmitoylphosphatidylglycerol (this compound).

This compound's Effect on Membrane Order

Caption: this compound increases order in a mixed lipid membrane.

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis of this compound liposomes.

Conclusion

Dipalmitoylphosphatidylglycerol plays a significant role in modulating membrane fluidity, primarily by increasing the order and decreasing the dynamics of the lipid bilayer. Its long, saturated acyl chains lead to a high phase transition temperature, promoting a more gel-like state at physiological temperatures. In mixed lipid systems, this compound can induce the formation of ordered domains, especially in the presence of cholesterol. This ability to influence the local membrane environment has profound implications for the function of membrane proteins and cellular signaling processes. The experimental techniques and protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound and other lipids in the complex and dynamic world of biological membranes. A thorough understanding of these principles is crucial for advancements in both fundamental cell biology and the development of novel therapeutics that target membrane-associated pathologies.

References

- 1. Lipid fluidity and membrane protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Phase behavior of lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saizlab.bme.ucdavis.edu [saizlab.bme.ucdavis.edu]

- 7. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lateral Diffusion of Membrane Proteins: Consequences of Hydrophobic Mismatch and Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of cholesterol on the lateral diffusion of phospholipids in oriented bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. LabXchange [labxchange.org]

- 15. mdpi.com [mdpi.com]

- 16. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 23. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular dynamics simulations of biological membranes and membrane proteins using enhanced conformational sampling algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

An In-depth Technical Guide to DLPG in Model Membrane Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauroylphosphatidylglycerol (DLPG) is a glycerophospholipid that plays a crucial role in the structure and function of biological membranes, particularly in bacteria. As an anionic phospholipid, its negatively charged headgroup at physiological pH imparts unique biophysical properties to lipid bilayers, influencing membrane fluidity, charge, and interactions with proteins and other molecules. This technical guide provides a comprehensive overview of this compound within model membrane systems, detailing its biophysical characteristics, its role in bacterial signaling, and methodologies for its study.

Biophysical Properties of this compound

The biophysical properties of this compound are fundamental to its function in model and biological membranes. These properties are often studied in comparison to other phospholipids (B1166683) to understand the specific contributions of its headgroup and acyl chains.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related phospholipids, providing a comparative overview of their physical characteristics.

| Lipid | Main Phase Transition Temperature (Tm) (°C) | Reference(s) |

| This compound (12:0 PG) | -3 | [1] |

| DLPC (12:0 PC) | -2 | [1] |

| DMPG (14:0 PG) | 23 | [1] |

| DMPC (14:0 PC) | 24 | [1] |

| DPPG (16:0 PG) | 41 | [1] |

| DPPC (16:0 PC) | 41 | [1] |

| DSPG (18:0 PG) | 55 | [1] |

| DOPG (18:1 PG) | -18 | [1] |

Table 1: Main Phase Transition Temperatures (Tm) of Various Phospholipids. The Tm is the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state.

| Lipid | Temperature (°C) | Area per Lipid (Ų) | Reference(s) |

| This compound | 20 | ~62 | [2] |

| This compound | 30 | ~64 | [2] |

| This compound | 60 | ~68 | [2] |

| DMPG | 27 | 64.5 | [2] |

| POPG | 37 | 65.0 - 66.4 | [2] |

Table 2: Area per Lipid of this compound and Other Phosphatidylglycerols. The area per lipid is a measure of the lateral packing of lipids in a bilayer.

This compound in Bacterial Signaling

Phosphatidylglycerol (PG), the class of lipids to which this compound belongs, is not merely a structural component but also an active participant in bacterial signaling pathways. One notable example is its interaction with two-component systems, which are primary mechanisms for bacteria to sense and respond to environmental changes.

Phosphatidylglycerol-Mediated Regulation of the SaeRS Two-Component System

In pathogens like Staphylococcus aureus, the SaeRS two-component system is a critical regulator of virulence gene expression. The sensor histidine kinase, SaeS, is a membrane-bound protein that autophosphorylates in response to specific signals. This phosphate (B84403) is then transferred to the response regulator, SaeR, which in turn modulates the transcription of target virulence genes. Recent studies have revealed that phosphatidylglycerol directly binds to the SaeS sensor kinase.[3] This interaction is crucial for modulating the kinase activity of SaeS, thereby influencing the downstream signaling cascade that controls the expression of virulence factors.[3] The binding of PG to SaeS is thought to induce a conformational change that enhances its autophosphorylation, leading to a more robust activation of the SaeRS system and subsequent upregulation of virulence factors.

Caption: PG binding to SaeS modulates a virulence signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound in model membrane systems. The following sections outline key experimental protocols.

Liposome (B1194612) Preparation using Thin-Film Hydration

This protocol describes the preparation of unilamellar vesicles (liposomes) containing this compound using the thin-film hydration method followed by extrusion.

Caption: Workflow for preparing this compound-containing unilamellar vesicles.

Materials:

-

This compound and other desired lipids (e.g., DLPC)

-

Chloroform/Methanol (2:1, v/v)

-

Aqueous buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

High-vacuum pump

-

Water bath

-

Vortex mixer

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired amount of this compound and any other lipids in a chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous buffer, pre-heated to a temperature above the main phase transition temperature (Tm) of all lipid components, to the flask.

-

Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles (ULVs) of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid Tm. Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions in lipid bilayers are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.

Experimental Setup:

-

Differential Scanning Calorimeter

-

Liposome suspension (typically 1-5 mg/mL lipid concentration)

-

Reference sample (the same buffer used for liposome hydration)

Procedure:

-

Sample Preparation: Load a precise volume of the this compound-containing liposome suspension into a DSC sample pan. Load an identical volume of the reference buffer into a reference pan.

-

Sealing: Hermetically seal both pans.

-

Thermal Cycling: Place the pans in the calorimeter and perform a heating and cooling cycle over the desired temperature range (e.g., -20°C to 50°C for this compound). A typical scanning rate is 1-2°C/min. Multiple cycles are often run to ensure reproducibility.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition. For mixed lipid systems, the shape and number of peaks provide information about the miscibility of the components.[4]

Fluorescence Spectroscopy for Peptide-Membrane Interaction

Fluorescence spectroscopy is a sensitive technique to monitor the binding and insertion of peptides into this compound-containing model membranes. This can be achieved by utilizing intrinsic tryptophan fluorescence of a peptide or by using fluorescent probes incorporated into the lipid bilayer.

Caption: Logic of interpreting fluorescence changes in peptide-membrane interactions.

Protocol using Intrinsic Tryptophan Fluorescence:

-

Sample Preparation: Prepare a solution of the tryptophan-containing peptide in the same buffer used for the liposomes. Prepare a series of samples with a fixed peptide concentration and increasing concentrations of this compound liposomes.

-

Fluorescence Measurement:

-

Set the excitation wavelength to 280 nm (for tryptophan).

-

Record the emission spectrum from 300 to 400 nm for each sample.

-

-

Data Analysis:

-

Binding Affinity: Monitor the change in fluorescence intensity or the shift in the emission maximum as a function of lipid concentration. These changes can be fitted to a binding isotherm to determine the binding affinity (Kd).

-

Peptide Insertion: A blue shift in the emission maximum indicates the movement of the tryptophan residue into a more hydrophobic environment, suggesting peptide insertion into the lipid bilayer.

-

Conclusion

This compound is a phospholipid of significant interest in the study of model membrane systems due to its anionic nature and prevalence in bacterial membranes. Understanding its biophysical properties and its interactions with other membrane components is crucial for advancing our knowledge of membrane biology and for the development of novel therapeutics that target bacterial membranes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in model membrane systems.

References